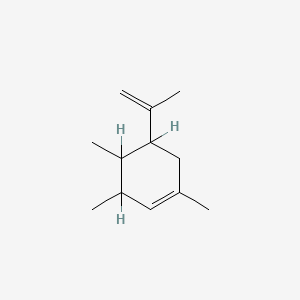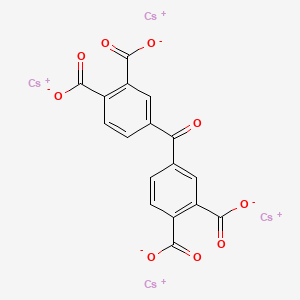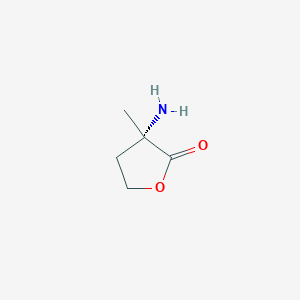
Penta-1,3-diene-2,4-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penta-1,3-diene-2,4-diyl diacetate: is an organic compound with the molecular formula C9H12O4 It is a derivative of penta-1,3-diene, where the hydrogen atoms at positions 2 and 4 are replaced by acetate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Penta-1,3-diene-2,4-diyl diacetate can be synthesized through the acetylation of penta-1,3-diene-2,4-diol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Penta-1,3-diene-2,4-diyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups, yielding penta-1,3-diene-2,4-diol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Diacids or other oxidized derivatives.
Reduction: Penta-1,3-diene-2,4-diol.
Substitution: Compounds with new functional groups replacing the acetate groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Penta-1,3-diene-2,4-diyl diacetate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and polymers.
Biology and Medicine: The compound’s derivatives have been studied for their potential antiviral and antibacterial activities. Research has shown that certain derivatives exhibit significant activity against pathogens like tobacco mosaic virus (TMV) and various bacteria .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer production .
Wirkmechanismus
The mechanism of action of penta-1,3-diene-2,4-diyl diacetate and its derivatives involves interactions with specific molecular targets. For instance, certain derivatives bind to the coat protein of TMV, inhibiting its ability to infect plants. This binding is facilitated by specific interactions between the compound and amino acid residues in the protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Penta-1,3-diene: The parent compound, which lacks the acetate groups.
Penta-1,3-diene-2,4-diol: The diol form, which can be acetylated to form penta-1,3-diene-2,4-diyl diacetate.
Penta-1,4-diene-3-one oxime derivatives: These compounds have been studied for their antiviral and antibacterial activities
Uniqueness: this compound is unique due to its dual acetate groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
| 85168-92-9 | |
Molekularformel |
C9H12O4 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
(Z)-3-methyl-5-methylidenehept-3-enedioic acid |
InChI |
InChI=1S/C9H12O4/c1-6(4-8(10)11)3-7(2)5-9(12)13/h3H,1,4-5H2,2H3,(H,10,11)(H,12,13)/b7-3- |
InChI-Schlüssel |
RMIPQXDTFKIELU-CLTKARDFSA-N |
Isomerische SMILES |
C/C(=C/C(=C)CC(=O)O)/CC(=O)O |
Kanonische SMILES |
CC(=CC(=C)CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)




